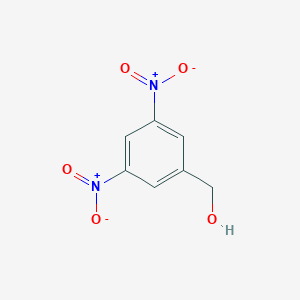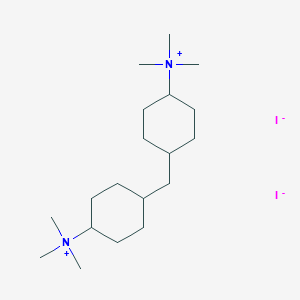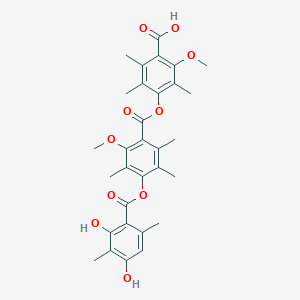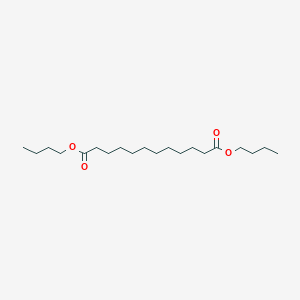![molecular formula C18H17NO5 B106405 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one CAS No. 17014-54-9](/img/structure/B106405.png)
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is a chemical compound that belongs to the class of acridine derivatives. It has been synthesized using various methods and has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been found to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV. Furthermore, it has been found to exhibit antioxidant activity and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one in lab experiments is its potential to exhibit anticancer and antibacterial activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and cost-effective synthesis methods. Furthermore, future research can focus on exploring its potential as a therapeutic agent for various diseases, including cancer and tuberculosis.
Méthodes De Synthèse
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been synthesized using various methods. One of the methods involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with 4-methyl-5-nitro-1,2-dioxole in the presence of sodium methoxide. The resulting compound is then reduced using sodium borohydride to obtain 11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one.
Applications De Recherche Scientifique
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has shown potential in various scientific research applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antitubercular activity against Mycobacterium tuberculosis. Furthermore, it has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
17014-54-9 |
|---|---|
Nom du produit |
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
Formule moléculaire |
C18H17NO5 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C18H17NO5/c1-4-22-15-12-13(16(21-3)18-17(15)23-9-24-18)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3 |
Clé InChI |
JIKZTTWKDCLKOB-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2 |
SMILES canonique |
CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2 |
Synonymes |
11-Ethoxy-4-methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
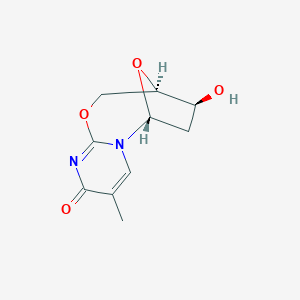
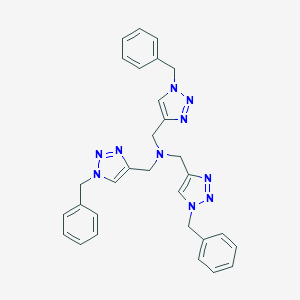
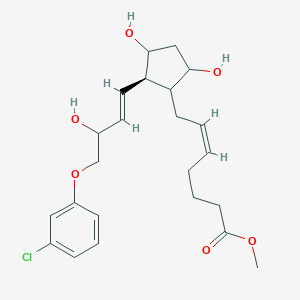
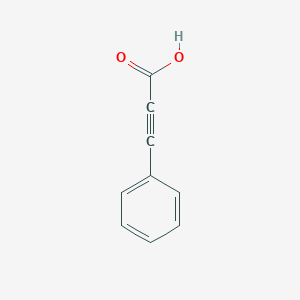
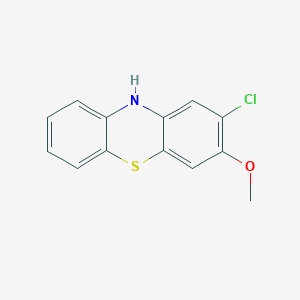
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
